4-[4-(chloromethyl)-2-thiazolyl]Pyridine
Description
4-[4-(Chloromethyl)-2-thiazolyl]Pyridine is a heterocyclic compound featuring a pyridine ring linked to a thiazole moiety substituted with a chloromethyl group. This structure confers unique reactivity and functional versatility, making it valuable in pharmaceutical and chemical synthesis. The compound is typically synthesized via multi-step reactions involving alkylation or condensation strategies. For instance, chloromethylation of thiazolyl intermediates or cross-coupling reactions with pyridine derivatives are common approaches . Its applications span drug development intermediates, such as in the synthesis of guanidine-based pharmaceuticals , and antiproliferative agents .
Properties
CAS No. |
116240-97-2 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2 |
InChI Key |
AFFRTTMYQIHQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 2-aminothiazole under specific conditions. One common method includes the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(chloromethyl)-2-thiazolyl]Pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-[4-(chloromethyl)-2-thiazolyl]Pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Comparison :
- Thiazole ring closure (e.g., using bromine) is efficient for phenyl-substituted derivatives .
- Cross-coupling strategies (e.g., Grignard reactions) are preferred for pyridine-linked analogues .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
